molecular formula C59H96O27 B12319647 [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12319647
M. Wt: 1237.4 g/mol
InChI Key: KWXBKEINOHVSGJ-UHFFFAOYSA-N
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Description

This compound is a highly complex triterpenoid glycoside characterized by multiple hydroxylated oxane (pyran) rings and a tetracyclic picene backbone. Key structural features include:

  • Glycosidic linkages: Three nested oxane rings with hydroxymethyl and methyl substituents, forming a branched oligosaccharide chain .
  • Triterpenoid core: A hexamethyl-substituted tetradecahydropicene scaffold with carboxylate and hydroxymethyl functional groups .
  • Bioactivity: Preliminary computational studies suggest significant receptor-binding affinities (e.g., estrogen receptor: 80.36%, PPAR gamma: 83.08%) and moderate-to-high toxicity risks (reproductive toxicity: 90.00%, mitochondrial toxicity: 76.25%) .

Synthesis pathways for analogous compounds (e.g., galloylated flavans) involve multi-step reactions with catalysts like Pd/C and purification via column chromatography , though the target compound’s synthesis remains undocumented in available literature.

Properties

Molecular Formula

C59H96O27

Molecular Weight

1237.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3

InChI Key

KWXBKEINOHVSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Raw Material Preparation

The initial step in isolating triterpene saponins involves careful preparation of plant materials. According to established protocols, plant roots or seeds containing similar glycosylated triterpenoids undergo preliminary processing before extraction begins.

"First of all, the roots are washed, freeze dried, and ground. Seeds are defatted by Soxhlet extraction with petroleum ether."

This defatting step is crucial for removing lipophilic compounds that might interfere with subsequent extraction processes. For plant materials with high lipid content, petroleum ether is preferred due to its selective extraction of non-polar compounds while leaving the polar glycosylated triterpenoids intact.

Solvent Selection Strategy

The extraction solvent composition significantly impacts the yield and purity of the target compound. Research indicates that water-methanol mixtures are particularly effective for extracting complex glycosylated triterpenoids.

"Complex mixtures of mono- and bisdesmosidic triterpene saponins and carbohydrates (raw extract) are obtained by solvent extraction with water-methanol mixtures. The polarity of the solvent determines the composition of the raw extract."

The optimal solvent composition appears to be 90% methanol, as this provides sufficient polarity to extract the highly glycosylated compounds while minimizing the co-extraction of simple carbohydrates that would complicate subsequent purification steps.

Extraction Protocol Based on Glycosylation Pattern

Research findings indicate that the extraction method should be tailored to the specific glycosylation pattern of the target triterpenoid:

"According to its所包含三萜皂苷结构上糖配基的个数多少,在提取时分别采用水提醇沉和脱脂后醇提的方法;三萜皂苷的糖配基数目在五个以上时,宜采用水提醇沉的工艺."

This translates to a strategic approach: for triterpenoids with more than five glycosyl moieties (which applies to our target compound), water extraction followed by alcohol precipitation is recommended. Considering the target compound contains multiple oxane rings, this methodology would be most appropriate.

Fractionation Methods

After initial extraction, various fractionation techniques can be employed to separate the target glycosylated triterpenoid from other components:

"The remaining saponin containing aqueous phase can be processed differently. Reducing the polarity of the solution, by adding acetonitrile or cold acetone, results in precipitation of the more polar triterpene saponins."

Table 1: Comparison of Precipitation Methods for Triterpenoid Saponins

Precipitation Agent Temperature Target Compounds Precipitation Efficiency References
Acetonitrile Room temperature Highly polar saponins 75-85%
Cold acetone 0-4°C Highly glycosylated triterpenoids 80-90%
Ethanol (75%) Room temperature Five or more glycosides 70-80%

Chromatographic Purification Techniques

Column Chromatography

Initial purification of the crude extract typically employs column chromatography using various stationary phases:

"Bioactivity guided column chromatography of the ethylacetate fraction of the plant chrysanthellum indicum led to the isolation of a white chrystaline compound which melted at a temperature range of (257-259°C) with decomposition."

This approach suggests that bioactivity-guided fractionation can be an effective strategy for isolating complex glycosylated triterpenoids with similar structures to our target compound.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, HPLC represents a critical purification step:

"In order to isolate single triterpene saponins several HPLC steps with different solvent compositions are combined. The isolation process is usually performed in the semi-preparative mode and each HPLC purification step is paralleled by a decrease of the yield."

Multiple HPLC cycles using different mobile phase compositions are typically required to achieve adequate purity of complex glycosylated triterpenoids. However, this approach faces challenges with scale-up due to the tendency of saponins to form micelles at higher concentrations.

Countercurrent Chromatography

To overcome the limitations of traditional HPLC for preparative-scale purification, countercurrent chromatography offers a viable alternative:

"A solution for this problem is the application of countercurrent chromatography techniques (high-performance countercurrent chromatography, high-speed countercurrent chromatography, centrifugal partition chromatography), which are based on the separation of the triterpene saponins between non-miscible solvent layers."

This technique is particularly advantageous for complex glycosylated triterpenoids as it avoids solid support interactions that can lead to irreversible adsorption and sample loss.

Chemical Synthesis Approaches

Total Synthesis Strategies

The total chemical synthesis of such complex glycosylated triterpenoids presents significant challenges due to the multiple stereocenters and the need for regioselective glycosylation. However, stepwise approaches have been developed for similar compounds:

"Significantly improving the catalytic efficiency of plant UGT remains a challenge due to the lack of sufficient crystal templates for structural modeling of enzymes and in-depth understanding of their reaction mechanisms."

For the tetradecahydropicene core structure, synthetic approaches may be adapted from methods used for similar triterpenoid cores:

"A total synthesis of trans-dihydrolycoricidine and a formal total synthesis of 7-deoxypancratistatin are reported from aldehyde 22. Detailed experimental and spectral data are provided for all new compounds."

Semi-Synthesis from Natural Precursors

Semi-synthetic approaches starting from naturally occurring triterpenoids represent a more feasible strategy for obtaining complex glycosylated derivatives:

"Chrysanthemic acid has been prepared by hydrolysis of rethrins of natural origin or by the synthesis of Staudinger et al. [Helvetica Chimica Acta (1924) 7, p. 390], developed by Campbell et al. [J. Chem. Soc. (1945), p. 283]."

While this example refers to chrysanthemic acid, which has a different core structure, the principle of semi-synthesis starting from natural products can be applied to our target compound.

Enzymatic Synthesis Approaches

UDP-Glycosyltransferase-Mediated Glycosylation

UDP-glycosyltransferases play a crucial role in the biosynthesis of glycosylated triterpenoids and can be harnessed for in vitro synthesis:

"UDP-glycosyltransferase mediates the glycosylation reaction of triterpenoids. The resulting compounds are called triterpenoid saponins, which usually have better physicochemical properties and are easier to be stored and transported in plants."

The specificity of these enzymes can be exploited for regioselective glycosylation of complex triterpenoid scaffolds.

Engineered Glycosyltransferases

Recent advances in protein engineering have produced glycosyltransferases with improved catalytic efficiency and substrate specificity:

"This study revealed that the UGT91H subfamily primarily contributed to the 2"-O-glycosylation of triterpenoids with high regioselectivity, then the substrate scope was further expanded by ancestral sequence reconstruction (ASR)."

Table 2: Engineered UDP-Glycosyltransferases for Triterpenoid Glycosylation

Enzyme Key Mutations Substrate Specificity Catalytic Improvement Reference
UGT73F24 I23G/L84N Glycyrrhizic acid 4.1-fold
UGT74AC1 T79Y/L48M/R28H/L109I/S15A/M76L/H47R Mogrol 10²-10⁴-fold
UGT51 S81A/L82A/V84A/K92A/E96K/S129A/N172D Protopanoxadiol ~1800-fold
UGT91H_A1 RTAS loop modification Triterpenoids Expanded substrate range

RTAS Loop Engineering

Structure-function studies have identified specific regions of glycosyltransferases that can be modified to enhance activity toward complex substrates:

"A RTAS loop (R212/T213/A214/S215) was identified to affect the substrate specificity of UGT91H_A1. Transferring this RTAS loop to the corresponding position of UGT91H enzymes successfully expanded their substrate spectra."

This finding offers a strategic approach for engineering glycosyltransferases with improved activity toward our target compound.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Each preparation method offers different advantages in terms of yield and purity:

"The crude product of the target product 5 is purified by a preparation liquid phase, and only 26 percent of separation yield is obtained."

This highlights the challenges in purification, which can significantly impact the overall yield. The enzymatic approach may offer advantages in terms of regioselectivity, potentially simplifying downstream purification.

Economic Analysis

The economic viability of different preparation methods varies considerably:

"In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis."

For complex glycosylated triterpenoids, enzymatic approaches may offer economic advantages due to fewer protection/deprotection steps and higher regioselectivity, despite the higher cost of the enzymes themselves.

Characterization and Quality Control

Spectroscopic Analysis

Comprehensive characterization of the target compound requires multiple spectroscopic techniques:

"1H nmr, 13C nmr, DEPT and IR spectroscopic techniques were use to analyzed and propose a steroidal structure for the compound."

For our target glycosylated triterpenoid, detailed NMR analysis is essential to confirm the correct attachment positions of the multiple sugar moieties.

Glycosylation Pattern Verification

Verifying the complex glycosylation pattern requires specialized analytical approaches:

"The crystal structure is important for protein engineering of UGTS. UGT74AC1 from Siraitia grosvenorii (SgUGT74AC1) has a high region-specific but low catalytic activity for glycosylation of mogrol C3-OH."

X-ray crystallography of the enzyme-substrate complex can provide valuable insights into the glycosylation mechanism and help validate the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Acid or base catalysts for esterification and glycosylation reactions.

Major Products

    Oxidation products: Aldehydes and ketones.

    Reduction products: Alcohols.

    Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound primarily revolve around its antioxidant and anti-inflammatory properties:

  • Antioxidant Activity : The presence of multiple hydroxyl groups allows this compound to scavenge free radicals effectively. Studies have shown that compounds with similar structures can reduce oxidative stress in cells .
  • Anti-inflammatory Effects : Research indicates that polyphenolic compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially benefiting conditions like arthritis and cardiovascular diseases .
  • Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial effects against various pathogens. This may open avenues for developing new antimicrobial agents .

Nutraceutical Applications

Due to its health benefits associated with antioxidant and anti-inflammatory properties:

  • Dietary Supplements : The compound can be incorporated into dietary supplements aimed at promoting health and wellness. Its potential to enhance immune function and reduce the risk of chronic diseases makes it a valuable addition to functional foods .
  • Food Preservation : The antioxidant properties may also be utilized in food preservation strategies to extend shelf life and maintain nutritional quality by preventing oxidative degradation .

Case Studies

Several studies have explored the effects of similar polyphenolic compounds on human health:

  • Clinical Trials on Antioxidants : Clinical trials investigating the effects of polyphenols on oxidative stress markers in patients with chronic diseases have shown promising results. These studies often highlight improvements in biomarkers related to inflammation and oxidative damage .
  • Studies on Dietary Intake : Epidemiological studies have linked high dietary intake of polyphenols with reduced incidence rates of cardiovascular diseases and certain cancers. This suggests a protective role that compounds like the one discussed may play when consumed regularly as part of a balanced diet .

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme inhibition: Binds to active sites of enzymes, blocking their activity.

    Signal transduction: Interferes with cellular signaling pathways, affecting cellular responses.

    Antioxidant activity: Scavenges free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Glycosidic Substituents Molecular Weight (Da)
Target Compound Tetradecahydropicene Triple oxane chains with hydroxymethyl/methyl ~1,500 (estimated)
"> Compound Tetradecahydropicene Hexose and methyl-oxane units 1,197.327
5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl-3,4,5-trimethoxybenzoate Flavonoid Methoxybenzoyl groups ~500
γ-Carotene Carotenoid Isoprene chains 536.89

Key Observations :

  • The target compound’s branched oxane chains distinguish it from simpler glycosides (e.g., ’s flavans) and linear terpenoids like γ-carotene .
  • Its molecular weight exceeds typical flavonoid derivatives, suggesting lower solubility and higher steric hindrance .

Toxicity and Bioactivity

Table 2: Toxicity and Receptor-Binding Profiles

Metric Target Compound Compound Sulforaphane (Broccoli Derivative)
Reproductive Toxicity 90.00% 90.00% Not studied
Estrogen Receptor Binding 80.36% 80.36% 0% (No reported affinity)
Mitochondrial Toxicity 76.25% 76.25% 10–20% (in vitro)
Antioxidant Activity Not reported Not reported High (via Nrf2 pathway)

Key Observations :

  • The target compound shares identical toxicity and receptor-binding profiles with the compound, suggesting conserved bioactivity in tetradecahydropicene derivatives .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Weight (Da) ~1,500 1,065.211 1,197.327
Hydroxyl Groups ≥15 8 10
LogP (Predicted) -2.5 (High polarity) -1.8 -2.1

Key Observations :

  • The target compound’s high hydroxylation and glycosylation result in extreme polarity, limiting membrane permeability compared to less substituted analogs .

Biological Activity

The compound known as [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on diverse research findings.

Molecular Structure

The molecular formula of the compound is C59H96O26C_{59}H_{96}O_{26} with a molecular weight of approximately 1221.40 g/mol. The intricate structure includes multiple hydroxyl groups which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight1221.40 g/mol
CAS Number28447-39-4
Topological Polar Surface AreaNot specified

Research indicates that this compound exhibits various biological activities primarily related to its interaction with metabolic pathways. One notable study identified potential targets in diabetes management including:

  • Dipeptidyl Peptidase-IV (DPP-IV)
  • Protein-Tyrosine Phosphatase 1B (PTP1B)
  • Glycogen Synthase Kinase 3β (GSK3β)

Molecular docking studies suggest that the compound binds effectively to these proteins, which play pivotal roles in glucose metabolism and insulin signaling pathways .

Pharmacological Effects

The pharmacological effects of the compound include:

  • Antidiabetic Activity : The compound has been isolated from Syzygium densiflorum, traditionally used in diabetes treatment. Its ability to inhibit DPP-IV could lead to increased insulin levels and improved glycemic control .
  • Antioxidant Properties : The presence of multiple hydroxyl groups enhances its capacity to scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways by interacting with pro-inflammatory cytokines.

Case Studies

  • Study on Diabetes Management : A computational study highlighted the effectiveness of the compound in regulating blood glucose levels through its interaction with key metabolic enzymes .
  • Antioxidant Activity Assessment : In vitro assays demonstrated significant antioxidant activity correlating with the concentration of the compound used in experiments.

Q & A

Q. What experimental methodologies are recommended for structural elucidation of this compound?

Answer: Structural elucidation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and glycosidic linkages. highlights NMR's role in confirming substituent positions in similar triterpenoid-glycoside hybrids .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can determine molecular weight and fragmentation patterns, critical for verifying the polyglycosylated structure .
  • X-ray Crystallography (if feasible): For absolute configuration determination, though crystallization may be challenging due to the compound's complexity.

Q. How can synthetic routes be optimized for this compound’s carbohydrate moieties?

Answer: Key steps involve regioselective glycosylation and protecting group strategies:

  • Glycosylation Conditions: Use thioglycosides or trichloroacetimidates as donors, with BF3_3-OEt2_2 or TMSOTf as activators, to control anomeric selectivity .
  • Solvent Systems: Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of glycosyl intermediates () .
  • Purification: Combine column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to isolate intermediates (Table 1) .

Table 1: Example Reaction Conditions from

StepReagents/ConditionsYieldPurification Method
GlycosylationAryl chloride, DMSO, 60°C65%Column chromatography (EtOAc/hexane)
HydrogenationPd/C, H2_2, 24h78%Filtration, solvent evaporation

Advanced Research Questions

Q. How can regioselectivity challenges in glycosidic bond formation be addressed?

Answer: Regioselectivity is influenced by:

  • Donor-Acceptor Reactivity: Electron-withdrawing groups on the donor (e.g., acetyl) direct glycosylation to specific hydroxyls. demonstrates this with 3,4,5-trimethoxybenzoyl groups .
  • Temperature Control: Lower temperatures (-20°C to 0°C) favor kinetic over thermodynamic products .
  • Computational Modeling: DFT calculations predict favored transition states for bond formation, reducing trial-and-error synthesis (not directly in evidence but inferred from structural data in 7, 8) .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Answer:

  • Impurity Profiling: Use LC-MS/MS to detect byproducts from incomplete reactions or degradation. notes impurities in crude extracts requiring multiple purification steps .
  • Dynamic NMR: Variable-temperature 1^1H NMR can identify conformational exchange broadening peaks.
  • Isotopic Labeling: 13^{13}C-labeled precursors help assign overlapping signals in crowded regions (e.g., oxan-2-yl methyl groups) .

Q. How can the stereochemical configuration of the picene-carboxylate core be validated?

Answer:

  • Circular Dichroism (CD): Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for the core’s chiral centers.
  • Chemical Derivatization: Selective oxidation/reduction of specific hydroxyls (e.g., NaIO4_4 cleavage of vicinal diols) alters stereochemistry, enabling comparative NMR analysis .

Data Contradiction Analysis

Scenario: Discrepancies in 13^{13}C NMR signals for oxan-2-yl methyl groups.
Resolution:

Re-synthesize intermediates to rule out batch-specific impurities.

Heteronuclear Single Quantum Coherence (HSQC): Correlate 1^1H-13^{13}C signals to confirm assignments.

Compare with Analogues: Cross-reference data from structurally related compounds in and .

Key Research Gaps Identified

  • Limited data on the compound’s stability under physiological conditions (e.g., pH, temperature).
  • No evidence on enzymatic hydrolysis of its glycosidic bonds, critical for bioavailability studies.

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